molecular formula C17H15N5O B11227247 N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11227247
M. Wt: 305.33 g/mol
InChI Key: MSCRCGPMXVKEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a 3-methylphenyl group at the 1-position and a furan-2-ylmethyl substituent at the N-4 amine (Figure 1). Its molecular formula is C₁₇H₁₅N₅O, with an average mass of 305.341 g/mol and a monoisotopic mass of 305.127660 g/mol . This scaffold is part of a broader class of heterocyclic compounds known for their versatility in medicinal chemistry, particularly as kinase inhibitors and antiviral agents.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H15N5O/c1-12-4-2-5-13(8-12)22-17-15(10-21-22)16(19-11-20-17)18-9-14-6-3-7-23-14/h2-8,10-11H,9H2,1H3,(H,18,19,20)

InChI Key

MSCRCGPMXVKEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors such as hydrazines and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the 3-methylphenyl group: This can be done through a nucleophilic substitution reaction using a 3-methylphenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenated derivatives can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives often vary in substituents at the 1-position (aryl/alkyl groups) and the N-4 amine. Key analogues include:

Compound Name 1-Position Substituent N-4 Substituent Key Features Reference
Target Compound 3-methylphenyl furan-2-ylmethyl Furan moiety for potential solubility
N-benzyl-1-(4-chlorophenyl)... 4-chlorophenyl benzyl Chlorine enhances lipophilicity
1-(3-Methyl-4-(1-phenyl...) phenyl 3-methylphenyl urea Urea group for hydrogen bonding
3-(6-ethoxynaphthalen-2-yl)... (17p) tetrahydro-2H-pyran-4-yl 6-ethoxynaphthalen-2-yl Ethoxy group improves CNS penetration

Key Observations :

  • Aryl Groups : The 3-methylphenyl group in the target compound balances steric bulk and hydrophobicity, similar to 4-chlorophenyl in N-benzyl-1-(4-chlorophenyl)... . Chlorine substituents (e.g., in ) enhance target affinity via hydrophobic interactions.
  • N-4 Modifications : The furan-2-ylmethyl group may improve solubility compared to benzyl or alkyl chains (e.g., ZYBT1 in uses a hexahydrocyclopenta[c]pyrrole group for BTK inhibition).
SARS-CoV-2 Main Protease (Mpro) Inhibitors
  • N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine and 6-chloro-N-(2-chlorophenyl)-1-methyl... showed high binding affinity to SARS-CoV-2 Mpro, with hydrophobic interactions critical for inhibition .
  • Comparison : The target compound’s furan group may reduce binding compared to chlorinated analogues but could offer metabolic stability.
mTOR/PI3K Inhibitors
  • OSI-027 (R39) : IC₅₀ values of 22 nM (mTORC1) and 65 nM (mTORC2) , with >100-fold selectivity over PI3K isoforms .
  • OXA-01 (R40) : IC₅₀ of 4 nM (mTOR) and 190 nM (PI3K) , emphasizing the role of substituents in kinase selectivity.
Antiparasitic Agents
  • 3-(6-ethoxynaphthalen-2-yl)... (17p) : Demonstrated potent inhibition of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), highlighting the impact of aromatic extensions on target engagement .

Activity Trends :

  • Hydrophobic substituents (e.g., chlorophenyl, naphthalenyl) enhance target binding but may reduce solubility.
  • Polar groups (e.g., furan, ethoxy) improve pharmacokinetics but require optimization for potency.

Yield Considerations :

  • Yields for similar compounds range from 48% () to 82% (), depending on reaction conditions.

Pharmacological Properties

Compound Name Target Key Pharmacological Property Reference
Target Compound Not reported Unknown (structural similarity suggests kinase inhibition)
OSI-027 (R39) mTORC1/mTORC2 Oral bioavailability, antitumor efficacy
ZYBT1 BTK Irreversible binding, clinical potential
17p PfCDPK4 EC₅₀ = 190 nM, high selectivity

Critical Factors :

  • Selectivity : Substituents at the 1-position (e.g., 3-methylphenyl) influence kinase selectivity.
  • CNS Penetration : Ether-linked groups (e.g., tetrahydro-2H-pyran-4-yl in ) enhance blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.